molecular formula C11H9F3O B12516736 1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one CAS No. 748143-94-4

1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one

Cat. No.: B12516736
CAS No.: 748143-94-4
M. Wt: 214.18 g/mol
InChI Key: UEAAAIFZSJPHJC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H9F3O It is characterized by the presence of trifluoromethyl and methylphenyl groups attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one typically involves the reaction of trifluoroacetyl chloride with 3-methylbenzaldehyde in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-4-(4-methylphenyl)but-3-en-2-one: Similar structure but with a different position of the methyl group.

    1,1,1-Trifluoro-4-phenylbut-3-en-2-one: Lacks the methyl group on the phenyl ring.

    1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)-3-buten-2-one: Contains a methoxy group instead of a methyl group.

Uniqueness

1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one is unique due to the specific positioning of the trifluoromethyl and methylphenyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

748143-94-4

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H9F3O/c1-8-3-2-4-9(7-8)5-6-10(15)11(12,13)14/h2-7H,1H3

InChI Key

UEAAAIFZSJPHJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C(F)(F)F

Origin of Product

United States

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